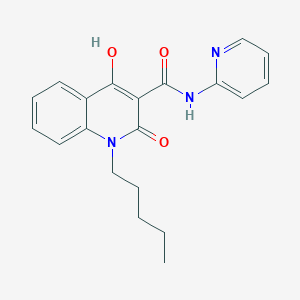

2-hydroxy-4-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide

Description

Properties

Molecular Formula |

C20H21N3O3 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

4-hydroxy-2-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide |

InChI |

InChI=1S/C20H21N3O3/c1-2-3-8-13-23-15-10-5-4-9-14(15)18(24)17(20(23)26)19(25)22-16-11-6-7-12-21-16/h4-7,9-12,24H,2-3,8,13H2,1H3,(H,21,22,25) |

InChI Key |

KDSLJSTWFGARIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=N3)O |

Origin of Product |

United States |

Biological Activity

2-Hydroxy-4-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide (C20H21N3O3) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This compound's unique structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Several studies have reported on the cytotoxic effects of quinoline derivatives against various cancer cell lines.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Antioxidant Properties : The ability to scavenge free radicals has been demonstrated, suggesting a role in oxidative stress management.

Anticancer Activity

A significant focus has been placed on the anticancer properties of this compound. In vitro studies have demonstrated its efficacy against several cancer cell lines. For instance, the compound was tested against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines, yielding promising results:

| Cell Line | IC50 Value (µg/mL) | Reference Drug (Doxorubicin) IC50 (µg/mL) |

|---|---|---|

| A549 | 22.09 | 15.06 |

| MCF-7 | 6.40 | 9.18 |

The results indicate that the compound exhibits superior cytotoxicity compared to standard chemotherapeutic agents, highlighting its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects may involve:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, disrupting DNA replication in cancer cells.

- Induction of Apoptosis : The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.

- Cell Cycle Arrest : Evidence suggests that it can halt the progression of the cell cycle, preventing cancer cell proliferation.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. In vitro assays have demonstrated that it can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammation .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays, including DPPH radical scavenging tests. The compound exhibited significant antioxidant activity, comparable to standard antioxidants such as ascorbic acid . This property suggests that it could play a role in protecting cells from oxidative damage.

Case Studies and Research Findings

Recent studies have reinforced the biological activity of this quinoline derivative:

- Cytotoxicity Studies : Research indicated that derivatives with similar structures showed enhanced cytotoxicity against multiple cancer cell lines, supporting the hypothesis that structural modifications can amplify biological activity .

- Molecular Docking Studies : Computational studies have suggested favorable binding interactions with key biological targets involved in cancer and inflammation, further validating the potential therapeutic applications of this compound .

Scientific Research Applications

Anticancer Activity

Several studies have indicated that 2-hydroxy-4-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide exhibits significant anticancer properties. Its mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study:

A study involving the administration of the compound to murine models demonstrated a reduction in tumor size and improved survival rates. The compound was shown to inhibit angiogenesis, which is crucial for tumor development.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens, including bacteria and fungi.

Case Study:

In vitro assays demonstrated that this compound displayed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed zones of inhibition comparable to standard antibiotics.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties, reducing levels of pro-inflammatory cytokines in various models.

Case Study:

In a model of arthritis, treatment with the compound resulted in decreased inflammation and pain, suggesting potential use in treating inflammatory diseases.

Data Tables

| Biological Activity | Model Used | Result |

|---|---|---|

| Anticancer | Murine Tumor Models | Tumor size reduction, improved survival |

| Antimicrobial | Disc Diffusion | Effective against S. aureus and E. coli |

| Anti-inflammatory | Arthritis Model | Reduced cytokine levels |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural variations between the target compound and analogs from the literature:

Functional Implications

(a) Alkyl Chain Length (N1 Position)

- The pentyl chain in the target compound and ’s compound may enhance lipophilicity compared to the shorter propyl chain in ’s analog. Longer alkyl chains typically improve membrane permeability but may reduce aqueous solubility .

(b) Pyridinyl Substituent Modifications

- The pyridin-2-yl group in the target compound lacks the 6-methyl group present in ’s analog.

(c) Core Heterocycle Variation

- The 1,5-naphthyridine core in ’s compound introduces an additional nitrogen atom compared to quinoline. This modification may affect electronic properties and π-π stacking interactions with biological targets .

(d) Bulky Substituents

- The 3,5-dimethyladamantyl group in ’s compound introduces significant steric bulk, which might enhance selectivity for hydrophobic binding pockets but reduce synthetic accessibility compared to the pyridinyl groups in the target compound and ’s analog .

Preparation Methods

Acid Chloride Method

-

Acid activation : The quinoline-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane to form the acid chloride.

-

Amine coupling : Reaction with 2-aminopyridine in the presence of triethylamine yields the target carboxamide.

Representative conditions :

Direct Ester-Amine Condensation

-

Azeotropic distillation : Heating the quinoline-3-carboxylate ester with 2-aminopyridine in toluene under Dean-Stark conditions removes ethanol, driving the reaction to completion.

-

Catalysts : Titanium tetraisopropoxide (Ti(OiPr)₄) enhances nucleophilic acyl substitution.

Advantages :

Purification and Characterization

Chromatographic techniques :

-

Silica gel chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted starting materials.

-

Reverse-phase HPLC : Achieves >95% purity using acetonitrile/water gradients.

Analytical validation :

-

¹H NMR : Key signals include the pyridin-2-yl proton (δ 8.4–8.6 ppm) and pentyl methylene protons (δ 1.2–1.6 ppm).

-

HPLC-MS : Molecular ion peak at m/z 351.4 [M+H]⁺ confirms molecular weight.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid chloride coupling | 75–80 | ≥98 | High reproducibility | Requires SOCl₂ handling |

| Direct ester coupling | 65–70 | ≥95 | No acid chloride steps | Limited to reactive amines |

| Microwave-assisted | 85–90 | ≥99 | Rapid reaction times (<2 h) | Specialized equipment needed |

Side Reactions and Mitigation Strategies

-

Ester hydrolysis : Moisture during coupling leads to carboxylic acid byproducts. Use of molecular sieves or anhydrous solvents mitigates this.

-

N-Dialkylation : Excess alkylating agent causes quaternary ammonium salts. Controlled stoichiometry (1.1 equivalents) and low temperatures reduce this risk.

-

Isomerization : The 4-hydroxy group may tautomerize under acidic conditions. Buffered reaction media (pH 6–7) stabilize the desired form.

Scalability and Industrial Considerations

-

Batch vs. continuous flow : Continuous flow systems improve heat transfer during exothermic steps (e.g., alkylation).

-

Cost drivers : 2-Aminopyridine accounts for ~40% of raw material costs. Sourcing high-purity grades (>99%) ensures consistent yields.

-

Green chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-hydroxy-4-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide, and how can reaction yields be optimized?

- Methodology : Peptide coupling agents (e.g., EDCI or DCC) with substituted amines or heterocycles are commonly used to synthesize carboxamide derivatives. For example, coupling 4-hydroxyquinoline intermediates with pyridinyl amines under inert atmospheres can yield the target compound. Reaction optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (60–100°C). Statistical Design of Experiments (DoE) can minimize trial runs by identifying critical factors (e.g., reagent ratios, reaction time) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

- Methodology : Use a combination of NMR (¹H, ¹³C, 2D-COSY) to resolve proton environments and confirm substituent positions. X-ray crystallography provides definitive proof of regiochemistry, as seen in analogous quinoline-carboxamide structures where intramolecular hydrogen bonds stabilize the oxo and hydroxy groups . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms carbonyl (C=O) and hydroxyl (O-H) stretches.

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodology : Anti-proliferative activity can be assessed via MTT assays against cancer cell lines (e.g., PANC-1 or HeLa). For kinase inhibition studies, use fluorescence-based ATP competition assays. Ensure proper controls (e.g., DMSO vehicle) and IC₅₀ calculations using nonlinear regression models. Structural analogs with pyridinyl groups have shown activity in such frameworks .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinity of this compound?

- Methodology : Quantum chemical calculations (DFT or MP2) model reaction pathways and transition states. For binding studies, molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., kinases) identifies key interactions (hydrogen bonds, π-π stacking). Reaction path search algorithms (e.g., GRRM) combined with experimental feedback refine predictions, as demonstrated in reaction design frameworks .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Methodology : Apply meta-analysis to identify variables (e.g., cell line heterogeneity, serum concentration). Validate discrepancies via orthogonal assays (e.g., SPR for binding affinity vs. cell viability). Cross-reference with structural analogs (e.g., N-(4-chlorophenyl)-4-hydroxy-2-oxo derivatives) to isolate substituent effects . Statistical tools like ANOVA or PCA quantify assay variability .

Q. How can solvent effects and crystallization conditions be optimized for X-ray-quality crystals?

- Methodology : Screen solvents (e.g., DMSO/water, ethanol/ethyl acetate) using vapor diffusion or slow evaporation. Adjust pH to stabilize ionizable groups (e.g., hydroxy at C2). For refractory compounds, co-crystallization with coformers (e.g., nicotinamide) or seeding techniques may help. Crystallographic data from related quinoline-carboxamides suggest triclinic or monoclinic systems with Z’=1 .

Q. What cross-disciplinary approaches enhance SAR (Structure-Activity Relationship) studies for this compound?

- Methodology : Integrate cheminformatics (QSAR models) with synthetic chemistry to prioritize derivatives. For example, substituent effects at the pentyl chain (C1) and pyridinyl group (N-position) can be mapped via Free-Wilson analysis. High-throughput screening (HTS) coupled with machine learning (e.g., Random Forest) identifies non-linear SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.